2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a complex organic compound featuring a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects[5][5].
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]propanamide
- 2,2-dimethyl-N-[2-(3-phenyl-1,2,4-triazol-5-yl)phenyl]propanamide
- 2,2-dimethyl-N-[2-(3-phenyl-1,2,4-imidazol-5-yl)phenyl]propanamide
Uniqueness
2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with thiadiazole, triazole, or imidazole rings, which may have different reactivity and biological activities .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)18(23)20-15-12-8-7-11-14(15)17-21-16(22-24-17)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTWYOHARSVYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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